5-(1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Formation of the Thiadiazole Ring: The nitrated pyrazole is then reacted with a thiourea derivative under acidic conditions to form the thiadiazole ring.
Cyclopentyl Substitution: Finally, the cyclopentyl group is introduced at the 1-position of the pyrazole ring through a substitution reaction using a suitable cyclopentyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form a nitroso or nitrate derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups using suitable halides and a base.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole-thiadiazole derivatives.
Scientific Research Applications
5-(1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-(1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets:
Biological Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the disruption of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine: can be compared with other pyrazole-thiadiazole derivatives such as:
Uniqueness
Structural Uniqueness: The presence of the cyclopentyl group and the nitro group at specific positions on the pyrazole ring makes this compound unique compared to other derivatives.
Functional Uniqueness: Its specific functional groups confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c11-10-13-12-9(19-10)7-5-8(16(17)18)14-15(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARCSCWFVCJJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])C3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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